Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

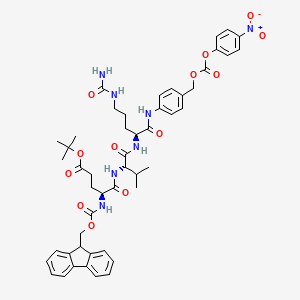

Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP: is a synthetic peptide compound that combines several functional groups and protective groups. The compound is primarily used in the field of peptide synthesis and drug delivery systems. The presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, tert-butyloxycarbonyl (Boc) group, and p-nitrophenyl (PNP) ester makes it a versatile building block for creating complex peptide structures.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP typically involves solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The process begins with the attachment of the C-terminal amino acid to a resin. The Fmoc group is used to protect the N-terminal amino group, while the Boc group protects the side chain of the glutamic acid residue. The synthesis proceeds through a series of coupling and deprotection steps, with each amino acid being added sequentially.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, such as temperature, solvent, and reagent concentrations. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions:

Deprotection Reactions: The Fmoc group is removed using a base such as piperidine, while the Boc group is removed using an acid such as trifluoroacetic acid (TFA).

Coupling Reactions: The peptide bonds are formed using coupling reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or N,N’-diisopropylcarbodiimide (DIC).

Substitution Reactions: The p-nitrophenyl ester can undergo nucleophilic substitution reactions with amines to form amide bonds.

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal, TFA for Boc removal.

Coupling: HBTU or DIC in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Substitution: Amines in the presence of a base.

Major Products:

Deprotected Peptides: Removal of Fmoc and Boc groups yields the free peptide.

Coupled Peptides: Formation of peptide bonds between amino acids.

Substituted Products: Formation of amide bonds with the p-nitrophenyl ester.

Applications De Recherche Scientifique

Chemistry: Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP is used as a building block in the synthesis of complex peptides and proteins. Its protective groups allow for selective deprotection and coupling reactions, facilitating the creation of intricate peptide structures.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides that mimic natural substrates or inhibitors.

Medicine: The compound is used in the development of peptide-based drugs and drug delivery systems. Its ability to form stable peptide bonds and undergo selective deprotection makes it ideal for creating prodrugs and targeted therapies.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides. Its versatility and stability make it a valuable tool for drug development and production.

Mécanisme D'action

The mechanism of action of Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP is primarily related to its role in peptide synthesis. The Fmoc group protects the N-terminal amino group, preventing unwanted reactions during peptide elongation. The Boc group protects the side chain of the glutamic acid residue, allowing for selective deprotection and coupling. The p-nitrophenyl ester acts as an activated ester, facilitating nucleophilic substitution reactions with amines to form amide bonds.

Comparaison Avec Des Composés Similaires

Fmoc-Glu-(Boc)-Val-Cit-PAB: Similar structure but lacks the p-nitrophenyl ester.

Fmoc-Glu-Val-Cit-PAB-PNP: Similar structure but lacks the Boc group.

Fmoc-Glu-(Boc)-Val-Cit-PAB: Similar structure but lacks both the p-nitrophenyl ester and the Boc group.

Uniqueness: Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP is unique due to the combination of protective groups and the activated ester. This combination allows for selective deprotection and coupling reactions, making it a versatile building block for peptide synthesis. The presence of the p-nitrophenyl ester also facilitates the formation of amide bonds, which is crucial for creating complex peptide structures.

Activité Biologique

Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP is a specialized compound primarily utilized in the development of antibody-drug conjugates (ADCs). This compound features a unique design that allows for selective drug release in targeted cancer therapies, enhancing therapeutic efficacy while minimizing systemic toxicity. This article explores its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

Chemical Name: 9-Fluorenylmethyloxycarbonyl-glutamyl-(Boc)-valyl-citrullyl-(4-aminobenzyl)-(4-nitrophenyl)carbonate

Molecular Formula: C₃₁H₃₆N₄O₈

Molecular Weight: 596.65 g/mol

The structure includes:

- Fmoc Group: Provides protection for amines during synthesis.

- Glutamic Acid: Enhances solubility and stability.

- Val-Cit Dipeptide Linker: Specifically cleaved by cathepsin B, an enzyme abundant in lysosomes.

- PAB-PNP Moiety: Facilitates the attachment of cytotoxic drugs to antibodies.

The biological activity of this compound is closely linked to its role in ADCs:

- Targeted Drug Delivery: The linker connects cytotoxic agents to antibodies, allowing for precise targeting of cancer cells.

- Cleavage by Cathepsin B: Once internalized into target cells, the Val-Cit dipeptide is cleaved by cathepsin B, releasing the attached drug specifically within lysosomal compartments. This mechanism ensures that the drug exerts its therapeutic effects directly at the site of action, thereby enhancing specificity and efficacy while reducing off-target effects .

Applications in Cancer Therapy

This compound is primarily used in the synthesis of ADCs aimed at various cancers. Its applications include:

- Linking Cytotoxic Drugs: It serves as a linker to attach potent anticancer drugs such as daunorubicin and paclitaxel to antibodies .

- Enhancing Efficacy: By ensuring that drugs are released only in cancerous tissues, it significantly improves the therapeutic index of chemotherapeutics .

Research Findings

Several studies have characterized the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Case Studies

-

Antibody-Drug Conjugates Development:

In a study focused on ADCs using this compound, researchers demonstrated enhanced growth inhibition in high-GnRH receptor-expressing A2780 ovarian cancer cells compared to low-expressing Panc-1 cells. The study highlighted that non-cleavable linkers resulted in significantly reduced anticancer activity, emphasizing the importance of the cleavable nature of this compound . -

Lysosomal Degradation Studies:

Research involving lysosomal degradation confirmed that the Val-Cit linker effectively releases cytotoxic agents upon cleavage by cathepsin B. This was validated through radioligand binding studies, which showed high affinity binding to GnRH receptors in target cells .

Propriétés

IUPAC Name |

tert-butyl (4S)-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[(4-nitrophenoxy)carbonyloxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H57N7O13/c1-29(2)42(55-44(59)40(24-25-41(57)69-49(3,4)5)54-47(62)66-28-38-36-13-8-6-11-34(36)35-12-7-9-14-37(35)38)45(60)53-39(15-10-26-51-46(50)61)43(58)52-31-18-16-30(17-19-31)27-67-48(63)68-33-22-20-32(21-23-33)56(64)65/h6-9,11-14,16-23,29,38-40,42H,10,15,24-28H2,1-5H3,(H,52,58)(H,53,60)(H,54,62)(H,55,59)(H3,50,51,61)/t39-,40-,42-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVCVTKFTVOYBD-LIHJDWACSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H57N7O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

952.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.